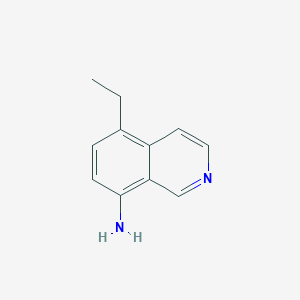

5-Ethylisoquinolin-8-amine

Description

Significance of the Isoquinoline (B145761) Scaffold in Chemical Research

The isoquinoline scaffold, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the field of medicinal chemistry. Current time information in Bangalore, IN.semanticscholar.orgnih.gov This structural motif is not only prevalent in a vast array of naturally occurring alkaloids, such as morphine and codeine, but also serves as a "privileged scaffold" in the design of synthetic therapeutic agents. Current time information in Bangalore, IN.nih.gov The inherent chemical properties of the isoquinoline nucleus, including its ability to interact with biological targets through various non-covalent interactions, make it an attractive framework for drug discovery. semanticscholar.org Consequently, isoquinoline derivatives have been extensively investigated and are featured in numerous clinically approved drugs for a wide range of diseases, including cancer, microbial infections, and neurological disorders. semanticscholar.orgnih.gov The continuous exploration of novel synthetic methodologies to construct and functionalize the isoquinoline core underscores its enduring importance in chemical research. Current time information in Bangalore, IN.

Overview of Substituted Isoquinoline Derivatives in Academic Studies

The versatility of the isoquinoline scaffold allows for the introduction of various substituents at multiple positions, leading to a vast library of derivatives with diverse pharmacological profiles. Current time information in Bangalore, IN.rsc.org Academic studies have shown that the nature and position of these substituents can dramatically influence the biological activity of the resulting compounds. researchoutreach.orgnih.gov For instance, substitutions at different positions have been shown to impart antitumor, anti-inflammatory, and antimicrobial properties. Current time information in Bangalore, IN.nih.gov Research has delved into creating libraries of substituted isoquinolines to explore their potential as kinase inhibitors, agents targeting DNA, and modulators of various cellular pathways. rsc.orgmdpi.com The systematic study of structure-activity relationships (SAR) in substituted isoquinolines is a prominent theme in academic literature, aiming to optimize potency and selectivity for specific biological targets. nih.gov

Research Context and Relevance of 5-Ethylisoquinolin-8-amine

While the broader class of substituted isoquinolines is a subject of intense academic and industrial research, specific in-depth studies focusing exclusively on this compound are limited in publicly accessible scientific literature. The compound is commercially available, indicating its use as a building block or intermediate in the synthesis of more complex molecules. bldpharm.com Its structure, featuring an ethyl group at the 5-position and an amine group at the 8-position, suggests potential for further chemical modification and exploration of its biological properties. The amino group, in particular, provides a reactive handle for derivatization, a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. semanticscholar.org The relevance of this compound likely lies in its potential as a precursor for novel therapeutic agents or as a tool compound in chemical biology research. The study of related disubstituted isoquinolines, such as 5,7-disubstituted derivatives, has shown promise in the development of kinase inhibitors, highlighting the potential for compounds with substitution at the 5-position. researchoutreach.org

Interactive Data Table: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 54415-51-9 | bldpharm.com |

| Molecular Formula | C11H12N2 | bldpharm.com |

| Molecular Weight | 172.23 g/mol | bldpharm.com |

| SMILES | CCC1=CC=CC2=C1C=NC=C2 | bldpharm.com |

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2 |

|---|---|

Molecular Weight |

172.23 g/mol |

IUPAC Name |

5-ethylisoquinolin-8-amine |

InChI |

InChI=1S/C11H12N2/c1-2-8-3-4-11(12)10-7-13-6-5-9(8)10/h3-7H,2,12H2,1H3 |

InChI Key |

RGCWFRLOWNWTPR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C=CN=CC2=C(C=C1)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Ethylisoquinolin 8 Amine and Analogues

Established Synthetic Pathways for Isoquinoline-8-amine Structures

The construction of the isoquinoline (B145761) core is a well-documented field, with several classical methods providing the foundation for more modern approaches. niscpr.res.in These established pathways are often multi-step processes and can be adapted to produce a variety of substituted isoquinolines, including those with amine functionalities at the 8-position.

Traditional methods for synthesizing the isoquinoline skeleton, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, have historically been the cornerstones of isoquinoline synthesis. niscpr.res.in However, these methods can be limited by low yields, a narrow range of compatible starting materials, and the need for harsh reaction conditions. niscpr.res.in

A common multi-step approach to isoquinoline-8-amines involves the initial synthesis of the core isoquinoline ring followed by functional group manipulations. For instance, the synthesis of isoquinoline-7,8-diamine (B47274) often begins with the nitration of isoquinoline to introduce nitro groups at the desired positions. These nitro groups are subsequently reduced to amino groups using reagents like iron powder in an acidic medium or through catalytic hydrogenation. A similar strategy could be envisioned for 5-ethylisoquinolin-8-amine, where a suitable 5-ethylisoquinoline (B11920810) precursor would undergo nitration and subsequent reduction.

Another established multi-step process involves the use of ortho-dihalogenated benzene (B151609) derivatives as starting materials for constructing the heterocyclic ring. mdpi.com More recent developments have focused on creating isoquinolines from ortho-bromoarylaldehydes and terminal alkynes through sequential coupling, imination, and annulation reactions, often facilitated by microwave irradiation to shorten reaction times and improve yields. organic-chemistry.org

The synthesis of 5-amino-3-substituted-isoquinolin-1-ones has been achieved through a multi-step sequence starting from methyl 2-methyl-3-nitrobenzoate. nus.edu.sg This involves condensation with dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form a 5-nitroisocoumarin, which is then converted to the 5-nitroisoquinolin-1-one with ammonia, followed by reduction of the nitro group. nus.edu.sg

| Reaction | Description | Key Reagents/Conditions |

| Bischler-Napieralski | Cyclization of a β-arylethylamide | Dehydrating agent (e.g., P₂O₅, POCl₃) |

| Pictet-Spengler | Reaction of a β-arylethylamine with an aldehyde or ketone | Acid catalyst |

| Pomeranz-Fritsch | Acid-catalyzed cyclization of a benzalaminoacetal | Strong acid (e.g., H₂SO₄) |

| Nitration/Reduction | Introduction of a nitro group followed by reduction to an amine | Nitrating agent (e.g., HNO₃/H₂SO₄), Reducing agent (e.g., Fe/HCl, H₂/Pd) |

Annulation reactions, which involve the formation of a new ring onto an existing one, are powerful tools for constructing isoquinoline systems. chim.it Modern synthetic chemistry has seen a rise in transition-metal-catalyzed annulation reactions, offering milder conditions and greater efficiency. bohrium.com

Rhodium(III)-catalyzed [4+2] annulation of O-acetyl ketoximes with bicyclic olefins has been demonstrated for the synthesis of isoquinoline derivatives. researchgate.net Similarly, rhodium(III)-catalyzed C-H activation and intermolecular annulation with allenes provides another route to isoquinolines. mdpi.com Palladium-catalyzed annulation reactions of heteroatom-substituted allenes have also been developed for the synthesis of condensed heterocycles. mdpi.com

Intramolecular cyclization is another key strategy. For example, a copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water has been developed for the synthesis of isoquinolines and isoquinoline N-oxides. rsc.orgnih.gov The selective cleavage of N-O or O-H bonds can be controlled by the presence or absence of a hydroxyl protecting group on the oxime. rsc.orgnih.gov Another approach involves the 6-endo-dig cyclization of 2-alkynylbenzaldoxime using an electrophile like silver triflate or bromine, followed by deoxygenation with carbon disulfide to yield functionalized isoquinolines. thieme-connect.de

| Catalyst/Reagent | Reaction Type | Starting Materials |

| Rhodium(III) | [4+2] Annulation | O-acetyl ketoximes, bicyclic olefins researchgate.net |

| Palladium | Annulation | Heteroatom-substituted allenes mdpi.com |

| Copper(I) | Intramolecular Cyclization | (E)-2-alkynylaryl oxime derivatives rsc.orgnih.gov |

| Silver triflate/Bromine | Intramolecular Cyclization/Deoxygenation | 2-alkynylbenzaldoxime thieme-connect.de |

The ability to introduce functional groups at specific positions on the isoquinoline ring is crucial for synthesizing complex molecules like this compound. Regioselective functionalization techniques, particularly those involving C-H activation, have become increasingly important. rsc.orgnih.govrsc.org

Palladium-catalyzed, heteroatom-guided direct arylation via regioselective C-H functionalization of dihydroisoquinolines has been reported as a method for functionalizing the C-4 position of isoquinolines. rsc.org Cobalt(III)-catalyzed C(sp²)-H alkenylation of N-protected isoquinolones with 1,4-naphthoquinones is another example of regioselective functionalization. nih.gov

For the synthesis of isoquinolin-8-amine derivatives, methods like directed ortho-lithiation of isoquinoline precursors can be employed to introduce substituents at the 8-position. evitachem.com The Buchwald-Hartwig coupling, a palladium-catalyzed cross-coupling reaction, allows for the formation of carbon-nitrogen bonds, facilitating the introduction of amino groups at specific positions on the isoquinoline ring. evitachem.com

Precursor Chemistry and Intermediate Derivatization

The synthesis of this compound relies on the availability of suitable precursors and the ability to derivatize intermediates effectively. For instance, 8-nitroisoquinoline (B1594253) can be reduced to form the corresponding amine. evitachem.com The synthesis of 7-amino-isoquinoline-5,8-diones and 6-amino-quinoline-5,8-diones starts from isoquinoline and 8-hydroxy-quinoline, respectively, through multi-step reactions. niscpr.res.in

A key intermediate for many substituted isoquinolines is 5-bromoisoquinoline (B27571) or 5-bromo-8-nitroisoquinoline. orgsyn.org The bromine atom can participate in transition-metal-catalyzed coupling reactions, while the nitro group can be readily reduced to an amine, which is a versatile functional group for further derivatization. orgsyn.org The synthesis of 6-amino-5-carboxamidouracils, which are precursors for 8-substituted xanthines, is achieved by the condensation of 5,6-diaminouracil (B14702) derivatives with various carboxylic acids. frontiersin.org

Green Chemistry and Sustainable Synthetic Approaches for Isoquinolines

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for chemical synthesis. rsc.org In the context of isoquinoline synthesis, this has led to the exploration of greener reaction conditions and catalysts. niscpr.res.inijpsjournal.com

One approach is the use of water as a green and sustainable reaction medium. rsc.org A copper-catalyzed intramolecular cyclization for the synthesis of isoquinolines and isoquinoline N-oxides has been successfully carried out in water, avoiding the need for organic solvents. rsc.orgnih.gov Another green approach involves the use of a Ru(II)/PEG-400 catalyst system for the synthesis of 1-phenyl isoquinoline derivatives. niscpr.res.in This method utilizes a biodegradable solvent (PEG-400) and allows for the recycling of the catalyst. niscpr.res.in

The development of catalyst-free processes in water also represents a significant advancement in the sustainable synthesis of isoquinolines. researchgate.net Furthermore, the use of biocatalysis, employing enzymes to carry out chemical reactions, offers advantages such as milder reaction conditions and reduced environmental impact. ijpsjournal.com

Scale-Up Considerations in Isoquinoline Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges. mt.com For isoquinoline synthesis, these challenges include the complexity of the molecular structures, the multi-step nature of many synthetic routes, and the need for potentially harsh reaction conditions in traditional methods. numberanalytics.com

The scalability of a synthetic route is a critical factor. While a particular method may be effective on a small scale, it may not be feasible for large-scale production due to factors such as the cost of reagents, safety concerns, and the difficulty of purification. mt.com For example, a rhodium-catalyzed reaction for preparing isoquinolines was successfully scaled up to the gram scale. thieme-connect.de Similarly, a copper-catalyzed cyclization reaction in water was demonstrated on a 10.0 mmol scale. nih.gov

Chemical Reactivity and Derivatization Studies of 5 Ethylisoquinolin 8 Amine

Reactions Involving the Amine Functional Group at Position 8

As with most primary aromatic amines, the lone pair of electrons on the nitrogen atom makes the 8-amino group a primary site for reactions with electrophiles. It can act as a potent nucleophile and a weak base. libretexts.org

Acylation: The 8-amino group readily undergoes acylation when treated with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. libretexts.orgyoutube.com For instance, the reaction with acetyl chloride in the presence of a base would yield N-(5-ethylisoquinolin-8-yl)acetamide. This transformation is often employed as a protecting group strategy in multi-step syntheses to reduce the high reactivity of the amino group and its influence on electrophilic aromatic substitution. libretexts.org

Alkylation: Direct alkylation of the primary amine with alkyl halides can be challenging to control and often leads to a mixture of mono-, di-, and even tri-alkylated products, as the resulting secondary amine is often more nucleophilic than the primary amine it was formed from. libretexts.org The reaction typically proceeds via an SN2 mechanism, where the amine attacks the alkyl halide, forming an ammonium salt intermediate which is then deprotonated. youtube.com Exhaustive methylation, for example, using excess methyl iodide, can lead to the formation of a quaternary ammonium salt. youtube.com

Amide Formation: As discussed under acylation, the reaction with carboxylic acid derivatives is a fundamental transformation of the 8-amino group. In addition to acid chlorides and anhydrides, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) under alkaline conditions yields sulfonamides, a class of compounds with significant applications. libretexts.org The mechanism is analogous to acylation. libretexts.org

Salt Formation: The basic nature of the 8-amino group allows it to readily react with acids to form ammonium salts. For example, treatment with hydrochloric acid (HCl) would protonate the nitrogen atom to yield 5-ethylisoquinolin-8-aminium chloride. This property is often used to improve the water solubility of amines. In complex reaction mixtures involving strong acids, the amine group can be protonated, which alters its electronic influence on the aromatic ring, transforming it from a strongly activating, ortho-para directing group to a deactivating, meta-directing group. libretexts.orgmdpi.com

Table 1: Representative Reactions of the Amine Group in 5-Ethylisoquinolin-8-amine

| Reaction Type | Reagent Example | Product Class |

| Acylation | Acetyl Chloride | Amide |

| Alkylation | Methyl Iodide | Mono-, di-, or tri-alkylated amine |

| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide |

| Salt Formation | Hydrochloric Acid | Ammonium Salt |

Reactions Involving the Ethyl Moiety at Position 5

The ethyl group attached to the isoquinoline (B145761) core is generally less reactive than the amine group. Its C-H bonds are typically inert to many reagents. However, the carbon atom attached directly to the aromatic ring (the benzylic position) exhibits enhanced reactivity. Under free-radical conditions, such as exposure to N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., UV light or AIBN), selective halogenation at the benzylic position can occur to yield 5-(1-bromoethyl)isoquinolin-8-amine.

Electrophilic and Nucleophilic Aromatic Substitution on the Isoquinoline Core

The isoquinoline ring system can undergo both electrophilic and nucleophilic aromatic substitution, with the reaction's course and position of attack heavily influenced by the existing substituents and reaction conditions.

Electrophilic Aromatic Substitution (EAS): The EAS mechanism involves the attack of the electron-rich aromatic ring on a strong electrophile, proceeding through a resonance-stabilized carbocation intermediate known as a sigma complex. libretexts.orgmasterorganicchemistry.com The existing substituents on the ring determine the rate and regioselectivity of the reaction.

Amine Group (-NH₂ at C8): This is a very strong activating group and an ortho, para-director due to the ability of the nitrogen's lone pair to donate electron density into the ring via resonance. In this specific molecule, it will strongly direct incoming electrophiles to the ortho position, C7.

Ethyl Group (-CH₂CH₃ at C5): This is a weak activating group and an ortho, para-director through an inductive effect. It directs incoming electrophiles to positions C4 and C6.

The powerful activating and directing effect of the 8-amino group dominates, making position C7 the most probable site for electrophilic attack in reactions like nitration, halogenation, or Friedel-Crafts reactions. masterorganicchemistry.com

Table 2: Predicted Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence |

| -NH₂ | C8 | +R >> -I | Strongly Activating | ortho (C7), para (N/A) |

| -CH₂CH₃ | C5 | +I | Weakly Activating | ortho (C4, C6), para (N/A) |

| Combined Effect | Strongly Activating | Strongly favors C7 |

Nucleophilic Aromatic Substitution (SNAr): The isoquinoline nucleus contains a pyridine (B92270) ring, which is electron-deficient and can be susceptible to nucleophilic attack, particularly if a good leaving group is present. nih.gov While the benzene (B151609) half of the isoquinoline is activated towards electrophilic attack by the amine and ethyl groups, the pyridine half is deactivated. Nucleophilic attack, if it were to occur (for example, on a halogenated derivative), would preferentially happen on the pyridine ring, typically at positions C1 or C3. nih.govthieme-connect.de

Synthesis of Advanced Isoquinoline-8-amine Analogues and Congeners

The this compound scaffold serves as a valuable starting point for the synthesis of more complex molecules and analogues. The reactivity of the amine group and the potential for substitution on the aromatic core allow for extensive derivatization.

Structure-directed design involves the rational synthesis of new molecules based on a known chemical scaffold to achieve specific functions. The 8-amino-isoquinoline core is a key structural feature in the design of chiral ligands for asymmetric catalysis. mdpi.com For example, chiral diamines based on the related 8-amino-5,6,7,8-tetrahydroquinoline backbone have been successfully employed as ligands in metal complexes for asymmetric transfer hydrogenation, a critical process for producing enantiomerically enriched amines which are precursors to biologically active alkaloids. mdpi.com

By applying principles of structure-directed design, this compound can be used as a precursor to novel chiral ligands. The 8-amino group can be functionalized to coordinate with a metal center, while modifications to the ethyl group or the isoquinoline core could be used to fine-tune the steric and electronic properties of the resulting catalyst, thereby influencing the reactivity and enantioselectivity of chemical transformations. mdpi.com

Combinatorial Synthesis of Isoquinoline Libraries

The strategic functionalization of the isoquinoline scaffold is a cornerstone in the generation of diverse chemical libraries for drug discovery and material science. The presence of a reactive primary amine at the 8-position of this compound offers a valuable anchor point for combinatorial derivatization. This approach allows for the systematic introduction of a wide array of chemical moieties, thereby enabling the exploration of a vast chemical space around the core isoquinoline structure.

The generation of isoquinoline-based combinatorial libraries can be achieved through various synthetic strategies, including solid-phase and solution-phase methods. nih.govresearchgate.net Established synthetic routes such as the Bischler-Napieralski and Pictet-Spengler reactions are frequently employed for the initial construction of the isoquinoline core, which can then be further elaborated. organic-chemistry.orgacs.orgnih.gov Microwave-assisted protocols have also been shown to significantly accelerate the synthesis of substituted isoquinoline libraries. organic-chemistry.orgacs.org

In the context of this compound, the primary amino group serves as a versatile handle for a multitude of chemical transformations. A hypothetical combinatorial library can be constructed by reacting the parent molecule with a diverse set of building blocks. For instance, acylation with a library of carboxylic acid chlorides or anhydrides would yield a collection of corresponding amides. Similarly, reaction with a variety of sulfonyl chlorides would produce a library of sulfonamides. Another avenue for diversification is reductive amination, where the 8-amino group can be reacted with a range of aldehydes or ketones to generate secondary or tertiary amines after reduction.

Multicomponent reactions, such as the Ugi reaction, represent another powerful tool for the rapid assembly of complex molecules from simple starting materials and could be adapted for the derivatization of the isoquinoline scaffold. nih.govnih.govacs.org These one-pot reactions allow for the introduction of multiple points of diversity in a single synthetic step, leading to the efficient generation of large and diverse libraries of compounds.

The following table illustrates a hypothetical combinatorial library derived from this compound, showcasing the structural diversity that can be achieved through the derivatization of the 8-amino group.

| Scaffold | Building Block (R-X) | Reaction Type | Resulting Functional Group | Hypothetical Derivative Structure |

| This compound | Acetyl chloride | Acylation | Amide | N-(5-Ethylisoquinolin-8-yl)acetamide |

| This compound | Benzoyl chloride | Acylation | Amide | N-(5-Ethylisoquinolin-8-yl)benzamide |

| This compound | Methanesulfonyl chloride | Sulfonylation | Sulfonamide | N-(5-Ethylisoquinolin-8-yl)methanesulfonamide |

| This compound | Benzenesulfonyl chloride | Sulfonylation | Sulfonamide | N-(5-Ethylisoquinolin-8-yl)benzenesulfonamide |

| This compound | Benzaldehyde | Reductive Amination | Secondary Amine | N-Benzyl-5-ethylisoquinolin-8-amine |

| This compound | Cyclohexanone | Reductive Amination | Secondary Amine | N-Cyclohexyl-5-ethylisoquinolin-8-amine |

This systematic approach to derivatization, combined with high-throughput synthesis and screening, allows for the efficient exploration of structure-activity relationships and the identification of novel compounds with desired biological or material properties.

Spectroscopic and Analytical Characterization Methodologies in Isoquinoline Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are essential for determining the exact chemical structure of newly synthesized or isolated isoquinoline (B145761) derivatives. By examining the interaction between molecules and electromagnetic radiation, these techniques offer a non-destructive way to map the complex architecture of these nitrogen-containing heterocyclic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules, including isoquinoline derivatives. rsc.orgontosight.ai This method investigates the magnetic properties of atomic nuclei, like ¹H (proton) and ¹³C (carbon-13), yielding detailed information about their chemical environment and how they are connected within a molecule.

In the analysis of isoquinoline compounds, ¹H NMR provides vital data on the different types of protons, their electronic surroundings, and their proximity to one another. For instance, the chemical shifts (δ) of the aromatic protons on the isoquinoline core indicate the electron density of the ring system and the effect of any attached chemical groups. For a compound such as 5-Ethylisoquinolin-8-amine, the signals from the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons) and the aromatic protons would be key identifiers.

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the molecule's carbon framework. Each unique carbon atom in the isoquinoline structure produces a distinct signal, which allows for a complete carbon count and an understanding of the carbon skeleton's hybridization and connectivity. thieme-connect.de

Advanced NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are frequently used to establish definitive structural assignments. COSY experiments show proton-proton couplings, which helps in identifying adjacent protons. HSQC correlates protons and carbon atoms that are directly bonded, while HMBC identifies longer-range couplings between protons and carbons. This is invaluable for piecing together the complete molecular structure, particularly in complex or novel isoquinoline derivatives.

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). nih.gov It is a crucial tool for characterizing isoquinoline derivatives, providing unambiguous confirmation of their molecular formula. rsc.orgnih.gov

High-resolution mass spectrometry (HRMS) is especially valuable as it can measure the m/z value with high accuracy. This precision allows for the determination of the elemental composition of the parent ion and its fragments, helping to differentiate between compounds with the same nominal mass but different chemical formulas. thieme-connect.de

In addition to determining molecular weight, MS can offer structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, it can break into smaller, characteristic fragment ions. The fragmentation pattern of an isoquinoline derivative can provide clues about the nature and position of substituents on the heterocyclic ring.

Various ionization techniques can be used in MS, such as Electron Ionization (EI) and Electrospray Ionization (ESI). ESI is a "soft" ionization technique that is particularly useful for analyzing polar and thermally unstable molecules, often producing a prominent protonated molecule [M+H]⁺, which directly reveals the compound's molecular weight.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques that provide important information about the functional groups and electronic properties of isoquinoline compounds. nih.gov

IR spectroscopy measures a molecule's absorption of infrared radiation, which causes the chemical bonds to vibrate. Different types of bonds and functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent method for identifying the presence of specific structural features. For this compound, the IR spectrum would be expected to display characteristic absorption bands for the N-H stretching vibrations of the primary amine group (typically in the 3300-3500 cm⁻¹ range), C-H stretching vibrations of the aromatic ring and the ethyl group (around 2850-3100 cm⁻¹), and C=C and C=N stretching vibrations of the isoquinoline ring system (in the fingerprint region, approximately 1450-1650 cm⁻¹).

UV-Vis spectroscopy analyzes a molecule's absorption of ultraviolet and visible light, which corresponds to electronic transitions between different energy levels. The resulting absorption spectrum is characteristic of the chromophore (the light-absorbing part of the molecule). For isoquinoline derivatives, the extended π-conjugated system of the aromatic rings leads to distinct UV-Vis absorption bands. The position (λmax) and intensity (molar absorptivity, ε) of these bands can be affected by the presence and nature of substituents on the isoquinoline core. This makes UV-Vis spectroscopy a useful tool for confirming a compound's identity and for quantitative analysis.

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are vital for separating isoquinoline derivatives from reaction mixtures and for evaluating their purity. These methods work by the differential distribution of compounds between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a leading technique for the separation, identification, and quantification of compounds in a mixture. rsc.org It is frequently used in the analysis of isoquinoline derivatives because of its high resolution, sensitivity, and speed.

In HPLC, the sample is dissolved in a solvent (the mobile phase) and forced under high pressure through a column packed with a solid adsorbent material (the stationary phase). The separation is achieved based on the different affinities of the compounds for the stationary and mobile phases.

For the analysis of isoquinolines, reversed-phase HPLC is commonly used. In this method, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. Additives like formic acid or trifluoroacetic acid are often included to improve peak shape and resolution. The retention time, which is the time it takes for a compound to pass through the column, is a characteristic property that can be used for identification when compared to a known standard.

HPLC is also essential for assessing the purity of a synthesized or isolated isoquinoline compound. By examining the chromatogram, any impurities can be detected, and their relative amounts can be quantified based on the area of their corresponding peaks. This ensures that the compound under study is of high purity, which is critical for obtaining reliable biological and chemical data.

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Amine Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a potent hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. chrom-china.comnih.gov It is especially suitable for analyzing volatile and thermally stable compounds, including many amine compounds related to the isoquinoline family. nih.govoup.comcoresta.org

In GC-MS, the sample is first vaporized and injected into a long, thin capillary column. An inert carrier gas (the mobile phase) transports the sample through the column, which is coated with a stationary phase. Separation is based on the different volatilities and affinities of the compounds for the stationary phase. As the separated compounds exit the column, they enter the mass spectrometer, where they are ionized, and their mass-to-charge ratios are measured. nih.gov

This technique is highly effective for identifying and quantifying trace amounts of volatile amine compounds. The gas chromatogram provides the retention time for each component, while the mass spectrometer provides a mass spectrum that can be used for definitive identification by comparing it to spectral libraries. GC-MS is a valuable tool for analyzing reaction byproducts, metabolites, or related amine precursors and impurities in the synthesis of more complex isoquinoline structures. chrom-china.comnih.gov

Computational and Theoretical Investigations of 5 Ethylisoquinolin 8 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, which solve the Schrödinger equation with certain approximations, provide insights into electron distribution, orbital energies, and molecular reactivity. github.io

For 5-Ethylisoquinolin-8-amine, quantum chemical calculations reveal the distribution of electron density across the isoquinoline (B145761) ring system and its substituents. The nitrogen atom in the isoquinoline ring and the amino group at the 8-position are regions of high electron density, making them susceptible to interactions with electrophiles. Conversely, the calculations can identify electron-deficient regions that are prone to nucleophilic attack.

The reactivity of this compound can be further explored by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are critical in predicting the molecule's behavior in chemical reactions. For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | (Value to be determined by specific calculation) |

| LUMO Energy | (Value to be determined by specific calculation) |

| HOMO-LUMO Gap | (Value to be determined by specific calculation) |

Note: The specific values for these properties would be obtained from the output of quantum chemical software packages.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. isfcppharmaspire.com This method is extensively used in drug discovery to understand how a potential drug molecule (the ligand) might interact with a biological target, typically a protein or nucleic acid. nih.gov

In the context of this compound, molecular docking studies can be performed to investigate its binding affinity and mode of interaction with various enzymes or receptors. The process involves generating a three-dimensional structure of this compound and "docking" it into the active site of a target protein. A scoring function is then used to estimate the binding energy, with lower scores generally indicating a more favorable interaction. europeanreview.org

These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ethyl and amine groups of the ligand and the amino acid residues of the target protein. For example, the amino group of this compound could act as a hydrogen bond donor, while the aromatic isoquinoline ring could participate in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site. mdpi.com

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Value | Key Interacting Residues |

|---|---|---|

| Docking Score (kcal/mol) | (e.g., -8.5) | (e.g., LYS76, GLU91, LEU128) |

| Hydrogen Bonds | (e.g., 2) | (e.g., with LYS76, GLU91) |

Density Functional Theory (DFT) Applications in Mechanistic Insight

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. utas.edu.au It has become a popular tool in computational chemistry due to its balance of accuracy and computational cost. frontiersin.org DFT can be applied to study reaction mechanisms, predict spectroscopic properties, and calculate various molecular properties. nih.gov

For this compound, DFT calculations can provide a deeper understanding of its reactivity and the mechanisms of reactions in which it might participate. For example, DFT can be used to model the transition states of potential reactions, allowing for the calculation of activation energies and reaction rates. utas.edu.aumdpi.com This is particularly useful for understanding its metabolic pathways or its role as a synthon in organic synthesis.

Furthermore, DFT can be used to calculate properties such as vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the molecule's structure. It can also be used to predict NMR chemical shifts, aiding in the interpretation of experimental NMR data.

Molecular Dynamics Simulations for Conformational Analysis and Binding

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. researchgate.netspringernature.com These simulations provide detailed information about the conformational changes and flexibility of molecules, which are crucial for their biological function. researchgate.net

MD simulations of this compound, both in solution and when bound to a biological target, can offer significant insights. In solution, MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformations and the energy barriers between them. This is particularly relevant for the ethyl group, which can rotate and adopt different orientations relative to the isoquinoline ring.

When this compound is docked into a protein's active site, MD simulations can be used to assess the stability of the binding pose predicted by docking. nih.govvolkamerlab.org The simulation can reveal whether the ligand remains stably bound or if it undergoes significant conformational changes or even dissociates from the active site. Analysis of the MD trajectory can also provide information on the dynamics of the protein-ligand interactions, such as the persistence of hydrogen bonds over time. volkamerlab.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Isoquinoline Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. japsonline.com QSAR models are widely used in drug discovery to predict the activity of new compounds and to guide the optimization of lead compounds. japsonline.com

While a QSAR model cannot be built for a single compound like this compound, it is highly relevant to the broader class of isoquinoline derivatives. By compiling a dataset of isoquinoline compounds with known biological activities against a specific target, a QSAR model can be developed. japsonline.com This model would use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to correlate with their activity.

The descriptors used in QSAR models can be of various types, including 2D descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors) and 3D descriptors (e.g., molecular shape, surface area). japsonline.com Once a statistically robust QSAR model is established, it can be used to predict the activity of new isoquinoline derivatives, including those based on the this compound scaffold. This allows for the virtual screening of large compound libraries and the prioritization of compounds for synthesis and biological testing. The insights gained from the QSAR model can also guide the design of new derivatives with improved potency and other desirable properties. nih.gov

Table 3: Common Descriptors in QSAR Studies of Isoquinoline Derivatives

| Descriptor Type | Examples |

|---|---|

| Constitutional (1D) | Molecular Weight, Atom Count, Rotatable Bond Count |

| Topological (2D) | Connectivity Indices, Kappa Shape Indices |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume |

| Electronic | Dipole Moment, Partial Charges |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) |

Future Research Directions and Translational Potential of 5 Ethylisoquinolin 8 Amine

Exploration of Novel Biological Targets and Pathways

While the specific biological targets of 5-Ethylisoquinolin-8-amine are not yet extensively defined, the broader isoquinoline (B145761) family of compounds exhibits a wide array of pharmacological activities, suggesting numerous potential avenues for investigation. nih.govrsc.org Isoquinoline alkaloids are known to interact with a variety of biological macromolecules, including proteins and nucleic acids. nih.govmdpi.com Future research should focus on systematically screening this compound and its derivatives against a panel of targets known to be modulated by related compounds.

Key areas for exploration include:

Enzyme Inhibition: Many isoquinoline alkaloids are known enzyme inhibitors. mdpi.com For example, certain tetrahydroisoquinoline derivatives have been identified as potent inhibitors of phosphodiesterase 4 (PDE4), a target for inflammatory diseases like psoriasis. nih.gov Others show inhibitory effects on acetylcholinesterase (AChE), relevant for neurodegenerative disorders. mdpi.com A recent study highlighted that novel chiral pyrazolo isoquinoline derivatives can target and suppress the expression of inducible nitric oxide synthase (iNOS), a key inflammatory enzyme. nih.govbioworld.com

Receptor Interaction: In silico studies have shown that isoquinoline derivatives can bind to critical cancer-related receptors like the HER2 receptor, suggesting a role in breast cancer treatment. inderscienceonline.com

DNA Intercalation: Putative anticancer alkaloids such as berberine (B55584) and palmatine, which share the isoquinoline core, are known to exert their effects by binding to nucleic acids. nih.gov

Microtubule Disruption: Some isoquinoline compounds have been found to disrupt the structure of microtubules, a mechanism relevant to cancer chemotherapy. mdpi.com

Antiparasitic Targets: Related 8-aminoquinoline (B160924) structures are being investigated for their potential to inhibit essential parasitic enzymes, such as M18 aspartyl aminopeptidase (B13392206) (PfM18AAP) in Plasmodium falciparum, the parasite responsible for malaria. nih.gov

A systematic screening of this compound against these target classes could rapidly uncover its primary mechanisms of action and therapeutic potential.

Table 1: Potential Biological Targets for this compound Based on Analogous Compounds

| Potential Target Class | Specific Example | Associated Disease/Process | Reference |

|---|---|---|---|

| Enzymes | Phosphodiesterase 4 (PDE4) | Inflammation, Psoriasis | nih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | Inflammation | nih.govbioworld.com | |

| Acetylcholinesterase (AChE) | Neurodegenerative Diseases | mdpi.com | |

| M18 Aspartyl Aminopeptidase (PfM18AAP) | Malaria | nih.gov | |

| Receptors | HER2 Receptor | Breast Cancer | inderscienceonline.com |

| Structural Proteins | Tubulin/Microtubules | Cancer | mdpi.com |

| Nucleic Acids | DNA/RNA | Cancer, Antimicrobial Activity | nih.govmdpi.com |

Development of Advanced Synthetic Strategies for Complex Analogues

To fully explore the structure-activity relationship (SAR) of this compound, the development of advanced and efficient synthetic strategies is paramount. While classical methods like the Pictet-Spengler and Bischler-Napieralski reactions provide access to the basic isoquinoline framework, they are often limited in scope and substrate tolerance. mdpi.comnih.gov Modern synthetic chemistry offers a powerful toolkit for creating a diverse library of complex analogues. rsc.orgnih.gov

Future synthetic efforts should focus on:

Transition Metal-Catalyzed Cross-Coupling and C-H Activation: Techniques using catalysts based on palladium, rhodium, and copper allow for precise functionalization of the isoquinoline core. nih.govacs.org For instance, rhodium-catalyzed C-H activation can be used to forge new carbon-carbon and carbon-nitrogen bonds at specific positions, enabling the introduction of novel substituents without lengthy pre-functionalization steps. acs.org

Cascade and Domino Reactions: These reactions build molecular complexity in a single step by combining multiple transformations, increasing efficiency and reducing waste. researchgate.net A tandem Hurtley coupling, retro-Claisen cleavage, and cyclization sequence has been successfully used to prepare 3-substituted 5-aminoisoquinolin-1-ones, a class of compounds structurally related to this compound. nus.edu.sg

Organocatalysis: The use of small organic molecules to catalyze reactions offers a complementary approach to metal catalysis, often providing excellent stereochemical control for the synthesis of chiral analogues. bioworld.com

By employing these advanced methods, chemists can systematically modify the ethyl group at the C-5 position, the amine group at the C-8 position, and other positions on the heterocyclic ring to generate a library of compounds for biological evaluation.

Table 2: Comparison of Synthetic Approaches for Isoquinoline Derivatives

| Strategy | Description | Advantages | Reference |

|---|---|---|---|

| Classical Methods | E.g., Pictet-Spengler, Bischler-Napieralski reactions. Involve intramolecular electrophilic cyclization. | Well-established for basic scaffolds. | mdpi.com |

| Modern Methods | Transition metal catalysis (Pd, Rh), C-H activation, cascade reactions, organocatalysis. | High efficiency, broad substrate scope, allows for complex and diverse analogues, stereocontrol. | bioworld.comnih.govacs.orgresearchgate.net |

Integration of Computational and Experimental Approaches for Rational Design

The convergence of computational modeling and experimental validation provides a powerful paradigm for accelerating drug discovery. nih.gov For this compound, a rational design strategy integrating these approaches can efficiently guide the synthesis of analogues with enhanced potency and selectivity.

This integrated workflow would typically involve:

In Silico Screening and Modeling: Using the 3D structure of a chosen biological target (e.g., iNOS, HER2), molecular docking simulations can predict the binding affinity and orientation of virtual libraries of this compound analogues. nih.govinderscienceonline.com Quantitative Structure-Activity Relationship (QSAR) and pharmacophore models can be built from initial screening data to identify key structural features required for activity. nih.gov

Targeted Synthesis: Based on the computational predictions, the most promising analogues are prioritized for chemical synthesis using the advanced strategies outlined in section 7.2. This avoids the resource-intensive process of synthesizing large, unguided libraries.

Experimental Validation: The synthesized compounds are then tested in biochemical and cell-based assays to determine their actual biological activity (e.g., IC50 values). nih.govbioworld.com The experimental results are used to refine the computational models, creating a feedback loop that improves the predictive power of the next design cycle. Molecular dynamics simulations can further validate the stability of predicted ligand-receptor interactions. nih.gov

This iterative cycle of design, synthesis, and testing has proven effective in the discovery of novel isoquinoline-based inhibitors for targets such as iNOS and PDE4, demonstrating its potential for the development of this compound derivatives. nih.govnih.gov

Potential as Chemical Probes for Biological Systems

Beyond their direct therapeutic potential, small molecules like this compound can be developed into chemical probes to explore biological systems and identify new drug targets. acs.org A chemical probe is a molecule designed to interact with a specific protein or pathway, allowing researchers to study its function in a biological context. acs.orgvulcanchem.com

To be used as a probe, the this compound scaffold could be modified by incorporating:

An Affinity Tag: A group like biotin (B1667282) can be attached to the molecule. acs.org After introducing the biotinylated probe into cells or cell lysates, it binds to its target protein(s). The entire complex can then be "pulled down" using avidin-coated beads, allowing for the isolation and identification of the target protein via mass spectrometry.

A Reporter Group: A fluorescent dye or a radioactive isotope can be appended to the scaffold. This allows for visualization of the probe's localization within cells using microscopy or tracking its interaction with targets through binding assays.

The primary amine at the C-8 position of this compound is a particularly useful handle for chemical modification, as it can be readily functionalized using amine-reactive chemistry without significantly altering the core structure's binding properties. thermofisher.com Developing such probes from the this compound scaffold could help elucidate novel biological pathways and uncover previously unknown therapeutic targets. ontosight.aismolecule.com

Role in Scaffold-Based Drug Discovery and Design (pre-clinical lead identification)

The isoquinoline framework is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular core that can provide ligands for multiple, diverse biological targets. rsc.orgresearchgate.netrsc.orgnih.gov This makes this compound an excellent starting point for scaffold-based drug discovery, a strategy that focuses on decorating a proven core structure to generate novel drug candidates. nih.govarxiv.org

The path from scaffold to preclinical lead involves several key stages:

Library Synthesis: A diverse chemical library is created where the this compound scaffold is systematically decorated with a variety of functional groups.

High-Throughput Screening (HTS): The library is screened against a range of biological targets to identify initial "hits"—compounds that show activity against a specific target.

Hit-to-Lead Optimization: The initial hits are chemically modified to improve their potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). This process, guided by Structure-Activity Relationship (SAR) studies, aims to produce a "lead compound." nih.gov

Preclinical Evaluation: The optimized lead compound undergoes further testing in cellular and animal models to confirm its efficacy and to begin assessing its safety profile.

This approach has successfully led to the discovery of potent therapeutic agents from isoquinoline scaffolds, such as the identification of a novel PDE4 inhibitor for psoriasis that originated from a library of berberine analogues. nih.gov The this compound scaffold holds similar promise for uncovering new preclinical candidates for a wide range of diseases. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.